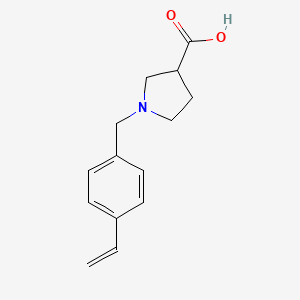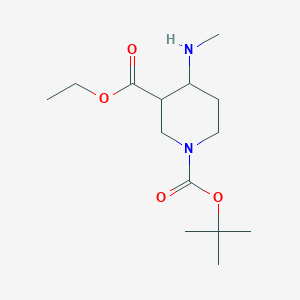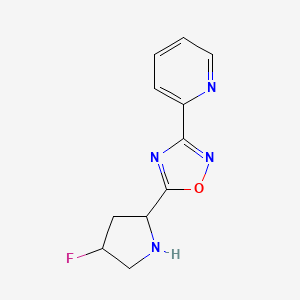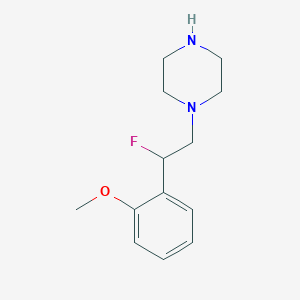
3-(Azetidin-3-ylmethyl)-5-(pyridin-4-yl)-1,2,4-oxadiazole
Übersicht
Beschreibung
The compound “3-(Azetidin-3-ylmethyl)-5-(pyridin-4-yl)-1,2,4-oxadiazole” is a complex organic molecule that contains several functional groups including an azetidine ring, a pyridine ring, and an oxadiazole ring . The presence of these functional groups suggests that this compound could have interesting chemical properties and potential applications in various fields such as medicinal chemistry.
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the formation of the azetidine and pyridine rings, followed by the introduction of the oxadiazole ring. Without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, includes an azetidine ring (a four-membered ring containing one nitrogen atom and three carbon atoms), attached to a pyridine ring (a six-membered ring containing one nitrogen atom and five carbon atoms), and an oxadiazole ring (a five-membered ring containing two nitrogen atoms, two carbon atoms, and one oxygen atom) .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence and position of the functional groups within the molecule. The azetidine ring is known for its reactivity due to ring strain, while the pyridine ring is relatively stable but can participate in electrophilic substitution reactions. The oxadiazole ring can also participate in various reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of nitrogen and oxygen atoms could result in the formation of hydrogen bonds, influencing its solubility in different solvents .Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
A notable application of compounds related to 3-(Azetidin-3-ylmethyl)-5-(pyridin-4-yl)-1,2,4-oxadiazole is their use in antimicrobial research. These compounds have been synthesized and evaluated for their efficacy against a range of bacterial and fungal strains. For instance, derivatives have shown significant activity against bacteria such as Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Streptococcus pyogenes, as well as fungi like Candida albicans, Aspergillus niger, and Aspergillus clavatus. These findings underscore the potential of 1,2,4-oxadiazole derivatives in developing new antimicrobial agents (Desai & Dodiya, 2014; Dodiya, Shihory, & Desai, 2012).
Antitumor and Anticancer Activity
The structural modification of 1,2,4-oxadiazole derivatives, including those related to 3-(Azetidin-3-ylmethyl)-5-(pyridin-4-yl)-1,2,4-oxadiazole, has been explored for potential antitumor and anticancer applications. Research demonstrates that incorporating bioactive moieties into the 1,2,4-oxadiazole structure can enhance antitumor activity, as evidenced by in vitro assays against a panel of cancer cell lines. These studies highlight the versatility of 1,2,4-oxadiazole derivatives in medicinal chemistry for designing compounds with improved antitumor properties (Maftei et al., 2016).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-(azetidin-3-ylmethyl)-5-pyridin-4-yl-1,2,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O/c1-3-12-4-2-9(1)11-14-10(15-16-11)5-8-6-13-7-8/h1-4,8,13H,5-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCPSTXZSBVSCGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)CC2=NOC(=N2)C3=CC=NC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Azetidin-3-ylmethyl)-5-(pyridin-4-yl)-1,2,4-oxadiazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-Cyclopropyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylic acid](/img/structure/B1475747.png)
![3-(3-ethyl-8-oxo-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)propanoic acid](/img/structure/B1475748.png)






![3-(piperidin-3-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B1475759.png)




![4-(2-aminoethyl)-2-methyl-4,5-dihydrobenzo[f][1,4]oxazepin-3(2H)-one](/img/structure/B1475770.png)